molecular formula C11H22O5 B13474468 Tert-butyl 4,4,4-trimethoxybutanoate

Tert-butyl 4,4,4-trimethoxybutanoate

Cat. No.: B13474468
M. Wt: 234.29 g/mol
InChI Key: UIJYAWWITTWOBN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4,4-trimethoxybutanoate: is an organic compound with the molecular formula C11H22O5. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three methoxy groups, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4,4-trimethoxybutanoate typically involves the esterification of 4,4,4-trimethoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as ion-exchange resins can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4,4-trimethoxybutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Hydrolysis: 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4,4,4-trimethoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4,4,4-trimethoxybutanoate primarily involves its hydrolysis to release 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released 4,4,4-trimethoxybutanoic acid can then participate in various biochemical pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromobutanoate: Similar in structure but contains a bromine atom instead of methoxy groups.

    Tert-butyl 4-hydroxybutanoate: Contains a hydroxyl group instead of methoxy groups.

    Tert-butyl 4-aminobutanoate: Contains an amino group instead of methoxy groups.

Uniqueness

Tert-butyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups on the fourth carbon, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 4,4,4-trimethoxybutanoate

InChI

InChI=1S/C11H22O5/c1-10(2,3)16-9(12)7-8-11(13-4,14-5)15-6/h7-8H2,1-6H3

InChI Key

UIJYAWWITTWOBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(OC)(OC)OC

Origin of Product

United States

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